L-Phenylalanine, 3-fluoro-4-nitro-
Overview
Description
L-Phenylalanine, 3-fluoro-4-nitro- is a derivative of the amino acid L-phenylalanine, where the phenyl ring is substituted with a fluorine atom at the 3-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, 3-fluoro-4-nitro- typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluorobenzaldehyde using nitric acid and sulfuric acid to introduce the nitro group. This is followed by a series of reactions to convert the aldehyde group to the amino acid structure of L-phenylalanine .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, 3-fluoro-4-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Reduction: The major product is 3-amino-4-nitro-L-phenylalanine.
Substitution: Depending on the nucleophile used, various substituted phenylalanine derivatives can be formed.
Scientific Research Applications
L-Phenylalanine, 3-fluoro-4-nitro- has several applications in scientific research:
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of L-Phenylalanine, 3-fluoro-4-nitro- involves its interaction with specific enzymes and receptors in biological systems. The fluorine and nitro substituents can influence the compound’s binding affinity and specificity for its molecular targets. For example, the nitro group can participate in hydrogen bonding, while the fluorine atom can affect the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine, 3-fluoro-: Similar structure but lacks the nitro group.
L-Phenylalanine, 4-nitro-: Similar structure but lacks the fluorine atom.
L-Phenylalanine, 3,4-difluoro-: Contains two fluorine atoms instead of one fluorine and one nitro group.
Uniqueness
L-Phenylalanine, 3-fluoro-4-nitro- is unique due to the presence of both fluorine and nitro substituents, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in research and industry .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-4-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c10-6-3-5(4-7(11)9(13)14)1-2-8(6)12(15)16/h1-3,7H,4,11H2,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFDTNUXJMFIMQ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446547 | |
Record name | L-Phenylalanine, 3-fluoro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758671-33-9 | |
Record name | L-Phenylalanine, 3-fluoro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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